molecular formula C16H35N B052008 Dioctylamine CAS No. 1120-48-5

Dioctylamine

Cat. No.: B052008
CAS No.: 1120-48-5
M. Wt: 241.46 g/mol
InChI Key: LAWOZCWGWDVVSG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It has been used in the synthesis of derivatives of natural amino acids with potential antibacterial activity . This suggests that Dioctylamine may interact with enzymes, proteins, and other biomolecules in biochemical reactions, although the specific nature of these interactions is not yet clear.

Cellular Effects

A study has suggested that derivatives of natural amino acids based on this compound show promising levels of antimicrobial activity against Gram-positive and Gram-negative bacteria . This indicates that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that this compound can be used as a reactant in the synthesis of certain compounds , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

It is known that this compound can be used as a reactant in the synthesis of certain compounds , suggesting that it may be involved in certain metabolic pathways and interact with enzymes or cofactors.

Transport and Distribution

There is currently no available information on how this compound is transported and distributed within cells and tissues, including any transporters or binding proteins it interacts with, or any effects on its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dioctylamine can be synthesized through the amination of octanol with ammonia under atmospheric pressure. This process involves the use of a nickel-copper catalyst supported on diatomite, which provides high activity and selectivity . The reaction proceeds via the formation of octylamine and this compound, with the latter being the rate-determining step .

Industrial Production Methods: In industrial settings, this compound is produced through the catalytic amination of octanol. The process involves the use of a nickel-copper catalyst, with the optimal molar ratio of nickel to copper being 1.25:1. This method ensures high conversion rates and selectivity for this compound .

Chemical Reactions Analysis

Types of Reactions: Dioctylamine undergoes various chemical reactions, including:

    Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

    Oxidation Reactions: this compound can be oxidized to form corresponding amine oxides.

    Reduction Reactions: this compound can be reduced to form primary amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed:

    Substitution Reactions: Formation of N-alkylated or N-acylated derivatives.

    Oxidation Reactions: Formation of amine oxides.

    Reduction Reactions: Formation of primary amines.

Scientific Research Applications

Dioctylamine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • Octylamine
  • Trioctylamine
  • Diethylamine
  • Dipropylamine

Dioctylamine’s versatility and unique properties make it an important compound in both scientific research and industrial applications.

Properties

IUPAC Name

N-octyloctan-1-amine
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InChI

InChI=1S/C16H35N/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h17H,3-16H2,1-2H3
Source PubChem
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InChI Key

LAWOZCWGWDVVSG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H35N
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DSSTOX Substance ID

DTXSID2061517
Record name 1-Octanamine, N-octyl-
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Molecular Weight

241.46 g/mol
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Physical Description

Colorless hygroscopic liquid with an amine-like odor; mp = 13-15 deg C; [Alfa Aesar MSDS]
Record name Dioctylamine
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CAS No.

1120-48-5
Record name Dioctylamine
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Record name 1-Octanamine, N-octyl-
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Synthesis routes and methods

Procedure details

Phenylurea and dioctylamine were heated in xylene, with vigorous stirring, under various conditions. Samples were withdrawn from the mixture after specific reaction times, the solvent was evaporated from each of the samples at 65° C. in vacuo and the residue was taken up in CDCl3, in which phenylurea is virtually insoluble and in which N-phenyl-N',N'-dioctylurea and dioctylamine on the other hand are completely soluble. The precipitated phenylurea was filtered off and a 1H-NMR spectrum of the filtrate was prepared. The particular molar ratio of dioctylamine to the N-phenyl-N',N'-dioctylurea formed was determined by integrating the signals from the --N--CH2 protons of the dioctylamine (2.75 ppm) and the N-phenyl-N',N'-dioctylurea formed (3.28 ppm), from which was derived the degree of conversion.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the chemical formula and molecular weight of Dioctylamine?

A1: this compound has the molecular formula C16H35N and a molecular weight of 241.46 g/mol. []

Q2: How does this compound interact with Helicobacter pylori and what are the downstream effects?

A2: this compound inhibits the Cyclopropane Fatty Acid Synthase (CfaS) enzyme in Helicobacter pylori. This inhibition compromises the bacteria's acid resistance, antibiotic susceptibility, and ability to colonize the stomach. []

Q3: How does this compound influence the formation of iron oxide nanoparticles?

A3: Depending on the iron salt used (ferric or ferrous) and the amine type (primary, secondary, or tertiary), this compound can lead to the formation of various iron oxide and oxyhydroxide forms. For instance, using this compound with ferric salts leads to magnetite and lepidocrocite mixtures. []

Q4: Can this compound be used to modify carbon nanoparticles for electrochemical applications?

A4: Yes, this compound can modify carbon nanoparticles, creating a highly hydrophobic surface suitable for studying redox processes of molecules like Coenzyme Q10. []

Q5: Is this compound suitable for extracting citric acid and maleic acid from aqueous solutions?

A5: Research indicates that this compound, when mixed with solvents like methyl isobutyl ketone, can effectively extract citric acid and maleic acid from aqueous solutions via reactive extraction. []

Q6: How does this compound compare to Trioctylphosphine oxide in extracting oxalic acid?

A6: Studies show that both this compound and Trioctylphosphine oxide can significantly enhance the extraction of oxalic acid from aqueous solutions compared to using pure solvents. []

Q7: Does this compound play a role in the synthesis of secondary amines?

A7: Research suggests that low concentrations of palladium and nickel catalysts supported on nanoceria, alongside this compound, can facilitate the direct amination of 1-octanol with ammonia, yielding this compound. []

Q8: How does this compound affect the hydrogen evolution reaction (HER) activity of cobalt phosphide (CoP)?

A8: When used as a ligand for CoP nanocrystals, this compound influences the HER activity. Compared to carboxylate ligands, this compound, being a weaker coordinating ligand, results in a lower increase in overpotential. []

Q9: Can molecular dynamics simulations help understand the role of this compound in nanoparticle synthesis?

A9: Yes, simulations have shown that this compound, when used in combination with oleylamine during the synthesis of InAs nanocrystals, preferentially binds to specific facets, promoting growth along certain directions and influencing the final shape. []

Q10: How does the chain length of amines affect their ability to deprotonate acidic "potential" electrolytes in nonpolar solvents?

A10: Studies on bis(2-ethylhexyl)phosphoric acid mixed with various amines in n-dodecane revealed that linear octylamines, including this compound, were more effective at deprotonation compared to branched amines. []

Q11: How does the presence of this compound affect the stability of gold nanoparticle monolayers?

A11: When this compound is used as a stabilizing agent during the synthesis of gold nanoparticles, its concentration directly influences the final particle size, demonstrating its role in controlling monolayer stability and particle growth. []

Q12: What are the safety considerations associated with this compound?

A12: While this document focuses on the scientific aspects, it is crucial to consult safety data sheets and relevant regulations for information on safe handling, storage, and potential hazards associated with this compound.

Q13: What analytical techniques are commonly used to characterize this compound and its interactions?

A13: Techniques employed in the provided research include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, X-ray Diffraction (XRD), and Transmission Electron Microscopy (TEM). [, , , ]

Q14: Does the radiolysis of N,N,N′,N′-tetraoctyl-3-oxapentane-1,5-diamide (TODGA) produce this compound?

A14: Yes, gamma irradiation of TODGA, an extractant for actinides, can lead to the degradation of the compound, with this compound identified as one of the main degradation products. []

Q15: What is the solubility behavior of this compound?

A15: this compound, being a long-chain amine, exhibits hydrophobic properties. Its solubility is generally higher in non-polar solvents like n-dodecane compared to polar solvents like water. [, ]

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